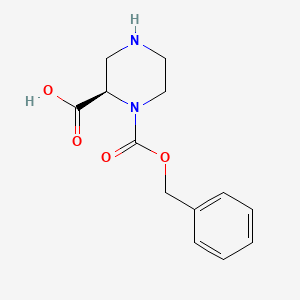

(R)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid

Description

®-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid is a chiral compound that belongs to the class of piperazine derivatives

Properties

IUPAC Name |

(2R)-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-12(17)11-8-14-6-7-15(11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIDRYXLYCWVSP-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H](CN1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650683 | |

| Record name | (2R)-1-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1139878-81-1 | |

| Record name | (2R)-1-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric Hydrogenation of Pyrazinecarboxylic Acid Derivatives

This method, described in patent US5945534A, utilizes chiral rhodium catalysts to enantioselectively reduce pyrazinecarboxylic acid derivatives. The process avoids racemic resolution and is scalable for industrial applications.

- Substrate Preparation : A pyrazinecarboxylic acid derivative (e.g., methyl pyrazinecarboxylate or tert-butyl pyrazinecarboxylate) is synthesized.

- Catalytic Hydrogenation : The substrate undergoes asymmetric hydrogenation using a chiral rhodium complex (e.g., bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer) and a phosphine ligand (e.g., 1-[1(R)-(di-tert-butylphosphino)ethyl]-2(S)-(diphenylphosphino)ferrocene).

- Hydrolysis : The resulting piperazine-2-carboxylate ester is hydrolyzed to the free carboxylic acid.

| Substrate | Catalyst Loading | Conditions (Temp, Pressure) | Conversion | ee (%) | Yield After Hydrolysis |

|---|---|---|---|---|---|

| Methyl pyrazinecarboxylate | 2.5 mol% | 70°C, 50 bar H₂ | 85% | 3.6* | Not reported |

| tert-Butyl pyrazinecarboxylate | 1.9 mol% | 70°C, 50 bar H₂ | 67% | 77.6 | 41% |

*The low ee in this example may reflect an error in ligand selection or reaction optimization.

- Requires specialized chiral catalysts.

- Substrate scope may limit functional group compatibility.

Cyclization of Dibromo-Propionic Acid Derivatives

A alternative route from ChemicalBook involves cyclizing 2,3-dibromo-propionic acid methyl ester with N,N-dibenzyl-ethane-1,2-diamine. While this method produces racemic piperazine-2-carboxylic acid derivatives, subsequent resolution or asymmetric modifications can yield the (R)-enantiomer.

- Cyclization : Reacting 2,3-dibromo-propionic acid methyl ester with N,N-dibenzyl-ethane-1,2-diamine in toluene under reflux forms 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester.

- Deprotection and Resolution : The benzyl groups are removed, and the racemic mixture is resolved into enantiomers.

| Starting Material | Reagent | Conditions | Yield |

|---|---|---|---|

| 2,3-Dibromo-propionic acid methyl ester | N,N-Dibenzyl-ethane-1,2-diamine | Reflux, 12h | 84.8% |

- Requires additional steps for enantiomeric resolution.

- Low scalability compared to catalytic asymmetric methods.

Comparative Analysis of Methods

Optimization Considerations

- Catalyst Tuning : Modifying phosphine ligands (e.g., using bulkier groups) may improve enantioselectivity.

- Reaction Conditions : Elevated hydrogen pressure (50 bar) and methanol as a solvent enhance conversion rates.

- Post-Hydrolysis Workup : Acidic hydrolysis (e.g., HCl) precipitates the product as a hydrochloride salt, simplifying purification.

Chemical Reactions Analysis

Types of Reactions

®-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and appropriate solvents such as water or acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, and solvents like tetrahydrofuran or ethanol.

Substitution: Nucleophiles such as amines or thiols, and solvents like dichloromethane or dimethylformamide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted piperazine compounds with various functional groups.

Scientific Research Applications

Drug Development

The compound is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting various receptor systems. Piperazine derivatives are known for their ability to modulate neurotransmitter systems, making them candidates for developing treatments for conditions such as anxiety, depression, and schizophrenia.

- Case Study : Research has demonstrated that piperazine-based compounds can act as antagonists at serotonin receptors, which is crucial for developing antidepressants .

Peptidomimetics

(R)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid is employed in the synthesis of peptidomimetics, which mimic the structure and function of peptides but offer improved stability and bioavailability.

- Research Findings : A study highlighted the use of this compound in Ugi reactions to create peptidomimetics with enhanced binding properties to biological targets, indicating its utility in drug design .

Synthesis of Complex Molecules

This compound serves as a versatile scaffold in organic synthesis. Its functional groups allow for various chemical transformations, making it suitable for constructing complex organic molecules.

- Synthesis Example : The Ugi reaction involving this compound has been shown to yield high yields of diketopiperazines, which are important in medicinal chemistry .

Derivatization

The benzyloxycarbonyl group in this compound can be modified to introduce different functionalities, leading to diverse derivatives with tailored properties.

- Synthetic Versatility : The ability to modify the benzyloxy group allows chemists to explore a range of biological activities by altering the pharmacokinetic profiles of the resulting compounds .

Toxicological assessments indicate that this compound exhibits low toxicity levels, making it a safer option for further development in pharmaceutical applications.

Mechanism of Action

The mechanism of action of ®-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxycarbonyl group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The piperazine ring can interact with various molecular pathways, leading to diverse pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

(S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activity.

N-Benzyloxycarbonylpiperazine: A related compound with a similar structure but lacking the carboxylic acid group.

Piperazine-2-carboxylic acid: A simpler derivative without the benzyloxycarbonyl group.

Uniqueness

®-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid is unique due to its chiral nature and the presence of both the benzyloxycarbonyl and carboxylic acid groups. These features confer distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Biological Activity

(R)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid is a compound belonging to the piperazine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, synthesis, mechanism of action, and applications in various therapeutic areas.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a benzyloxycarbonyl group and a carboxylic acid moiety. Its molecular formula is (CID 5058362) . The unique structure allows for various interactions with biological targets, influencing its pharmacological profile.

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzyloxycarbonyl group can undergo hydrolysis to release the active carboxylic acid, enabling it to interact with enzymes or receptors in biological systems .

Therapeutic Applications

Research indicates that this compound has potential applications in several therapeutic areas:

- Cancer Therapy : Studies have shown that piperazine derivatives exhibit anticancer properties. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

- Neurodegenerative Diseases : The compound may also play a role in the treatment of conditions like Alzheimer’s disease through inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in neurotransmitter regulation .

- Antiparasitic Activity : Preliminary studies suggest that derivatives of piperazine can exhibit antiparasitic effects, although specific data on this compound is limited .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of piperazine derivatives. For example:

- Cytotoxicity Studies : A derivative showed improved cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

- Structure-Activity Relationship (SAR) : Research has emphasized the importance of structural modifications in enhancing biological activity. Variations in substituents on the piperazine ring can significantly influence receptor binding and pharmacodynamics .

Comparative Analysis

To understand the biological activity better, it is useful to compare this compound with similar compounds:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (S)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | 150407-69-5 | 1.00 | Chiral center influences pharmacodynamics |

| (R)-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | 138775-02-7 | 1.00 | Enantiomeric variation may affect receptor binding |

| 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate | 126937-43-7 | 0.93 | Different substitution pattern may alter biological activity |

This table highlights the diversity within the piperazine class and underscores how structural modifications can impact biological activity and therapeutic efficacy.

Case Studies

Several case studies have been published that explore the biological activities of related compounds:

- Anticancer Activity : A study demonstrated that a piperazine derivative exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting a promising avenue for cancer treatment .

- Neuroprotective Effects : Research indicated that certain piperazine derivatives could inhibit cholinesterase enzymes effectively, contributing to neuroprotection in models of Alzheimer’s disease .

Q & A

Q. What are the standard synthetic routes for (R)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid?

The synthesis typically involves sequential protection of the piperazine nitrogen atoms. A common approach starts with (R)-piperazine-2-carboxylic acid, where the primary amine is protected using benzyloxycarbonyl (Cbz) groups via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃ in THF/water). The secondary amine is then protected with tert-butoxycarbonyl (Boc) groups using di-tert-butyl dicarbonate (Boc₂O) in DMF. Purification via recrystallization or chromatography (e.g., silica gel with ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

- NMR : ¹H and ¹³C NMR identify proton environments (e.g., Cbz aromatic protons at ~7.3 ppm, Boc tert-butyl groups at ~1.4 ppm) and carbonyl carbons (~155-170 ppm).

- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and carbamate N-H stretches (~3300 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at 264.28 m/z) .

Q. How is enantiomeric purity assessed during synthesis?

Chiral HPLC with columns like Chiralpak® IA/IB separates enantiomers using hexane/isopropanol mobile phases. Optical rotation measurements ([α]D) and X-ray crystallography (if single crystals are obtained) provide additional validation .

Advanced Research Questions

Q. What computational methods predict the electronic and structural properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces (MESP). Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions, while molecular dynamics simulations assess solvent effects. These methods guide rational design of derivatives with tailored reactivity .

Q. How does stereochemistry influence interactions with biological targets?

The (R)-configuration at the piperazine ring impacts binding to chiral receptors or enzymes. For example, in protease inhibitors, the stereochemistry modulates hydrogen bonding with catalytic residues. Comparative studies using (S)-enantiomers show differences in IC₅₀ values, emphasizing the need for enantioselective synthesis .

Q. What strategies optimize solubility and stability for in vitro assays?

- Solubility : Co-solvents (e.g., DMSO for stock solutions) or pH adjustment (carboxylic acid deprotonation at pH >4) enhance aqueous solubility.

- Stability : Storage at -80°C in anhydrous DMSO prevents hydrolysis of the Cbz/Boc groups. Lyophilization under inert gas (N₂) avoids oxidation .

Q. How are advanced derivatives synthesized for structure-activity relationship (SAR) studies?

- Amidation : Coupling the carboxylic acid with amines using EDCI/HOBt yields amide derivatives.

- Deprotection : Selective removal of Boc groups with TFA or Cbz groups via hydrogenolysis (Pd/C, H₂) generates intermediates for further functionalization.

- Click Chemistry : Azide-alkyne cycloaddition introduces triazole moieties for probing steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.